A-1155463

Descripción general

Descripción

A-1155463 es un inhibidor altamente potente y selectivo de la proteína B-cell lymphoma-extra large (BCL-XL). BCL-XL es un miembro de la familia de proteínas B-cell lymphoma 2 (BCL-2), que juegan un papel crucial en la regulación de la apoptosis, o muerte celular programada. Al inhibir BCL-XL, this compound promueve la apoptosis en las células cancerosas que dependen de BCL-XL para su supervivencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

A-1155463 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de varios intermediarios. La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de isoquinolina: La síntesis comienza con la formación del núcleo de isoquinolina a través de una reacción de ciclización.

Introducción del grupo benzotiazol: El grupo benzotiazol se introduce a través de una reacción de sustitución nucleofílica.

Acoplamiento con el ácido tiazol carboxílico: El paso final involucra el acoplamiento del intermedio isoquinolina-benzotiazol con ácido tiazol carboxílico en condiciones básicas.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, síntesis automatizada y técnicas de purificación para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

A-1155463 se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden llevar a cabo para introducir diferentes sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como haluros de alquilo y haluros de arilo en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para la investigación y el desarrollo posteriores .

Aplicaciones Científicas De Investigación

A-1155463 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación sobre el cáncer: Se utiliza para estudiar el papel de BCL-XL en la supervivencia de las células cancerosas y para desarrollar nuevas terapias contra el cáncer.

Estudios de apoptosis: El compuesto se utiliza para investigar los mecanismos de la apoptosis y el papel de BCL-XL en la regulación de la muerte celular.

Desarrollo de fármacos: This compound sirve como compuesto líder para el desarrollo de nuevos inhibidores de BCL-XL con mejor eficacia y selectividad.

Mecanismo De Acción

A-1155463 ejerce sus efectos uniéndose a la proteína BCL-XL e inhibiendo su función antiapoptótica. Esto lleva a la activación de proteínas proapoptóticas como el mediador de muerte celular que interactúa con BCL-2 (BIM) y la proteína X asociada a BCL-2 (BAX), que promueven la permeabilización de la membrana externa mitocondrial y la liberación del citocromo c. Esto finalmente desencadena la activación de caspasas y la ejecución de la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

A-1331852: Otro potente inhibidor de BCL-XL con estructura y función similares.

ABT-263 (Navitoclax): Un inhibidor dual de BCL-2 y BCL-XL, utilizado en terapia contra el cáncer.

WEHI-539: Un inhibidor selectivo de BCL-XL con una estructura química diferente.

Singularidad

A-1155463 es único debido a su alta selectividad para BCL-XL sobre otras proteínas de la familia BCL-2, como BCL-2 y la leucemia celular mieloide 1 (MCL-1). Esta selectividad reduce el riesgo de efectos fuera del objetivo y mejora su potencial como agente terapéutico .

Propiedades

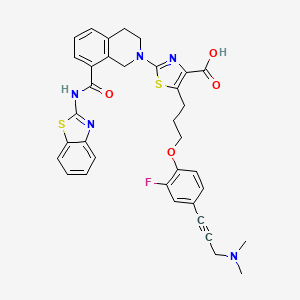

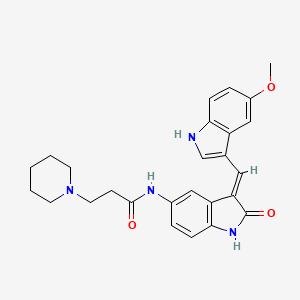

IUPAC Name |

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCFODXNRVBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?

A1: this compound binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]

Q4: Has the performance of this compound been evaluated under various conditions?

A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.

Q6: Have computational methods been employed in the development or study of this compound?

A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of this compound. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to this compound, offering insights into its efficacy and potential resistance mechanisms. [ [] ]

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: Research highlights that introducing sp3-rich moieties within the this compound scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.

Q8: What is known about the stability of this compound and are there strategies to improve its formulation?

A8: The provided research primarily focuses on the biological activity of this compound. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.

Q9: In which models has this compound shown efficacy?

A9: this compound demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]

Q10: What are the known resistance mechanisms to this compound?

A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to this compound. [ [, , ] ] Combining this compound with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]

Q11: Does cross-resistance exist between this compound and other BCL-2 family inhibitors?

A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to this compound. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]

Q12: Are there strategies for improving the delivery of this compound or biomarkers to predict its efficacy?

A12: While the provided research doesn't delve into specific drug delivery strategies for this compound, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]

Q13: What analytical methods are used to characterize and quantify this compound?

A13: The research papers primarily focus on the biological effects of this compound. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.

Q14: Is there information on the environmental impact, solubility, or immunological responses associated with this compound?

A14: As a preclinical research compound, detailed information regarding these aspects of this compound is not readily available in the provided research papers.

Q15: What are the key milestones in the development of this compound and its potential for cross-disciplinary applications?

A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of this compound represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[N'-[(4R)-4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamimidoyl]amino]-oxidoazanium](/img/structure/B8055238.png)

![1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B8055252.png)

![9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B8055257.png)

![4-[4-[(2R)-2-amino-3-hydroxypropyl]-2-iodophenoxy]-2,6-diiodophenol](/img/structure/B8055271.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(hydroxymethyl)phenyl]borinic acid](/img/structure/B8055288.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B8055298.png)